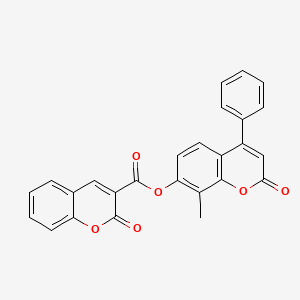
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the mechanism of action of this compound is related to its photochromic properties, which allow it to change color upon exposure to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate vary depending on its application. In medicine, this compound has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to have potential as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the biochemical and physiological effects of this compound are related to its photochromic properties, which allow it to change color upon exposure to light.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its potential as a versatile compound with applications in various fields. Its synthesis method is relatively simple and can be carried out using common laboratory equipment. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
For research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate include further studies on its mechanism of action, potential applications in medicine, agriculture, and materials science, and the development of new synthesis methods. Additionally, further studies on the potential toxicity of this compound and its effects on the environment are needed to fully understand its impact on human health and the ecosystem.
Synthesemethoden
The synthesis method of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-8-methylcoumarin and 3-oxo-2H-chromene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically refluxed for several hours until the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been studied for its potential use as a pesticide and as a plant growth regulator. In materials science, this compound has been studied for its potential use as a photochromic material and as a component in organic electronic devices.
Eigenschaften
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c1-15-21(30-25(28)20-13-17-9-5-6-10-22(17)31-26(20)29)12-11-18-19(14-23(27)32-24(15)18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYAIBQSPOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)
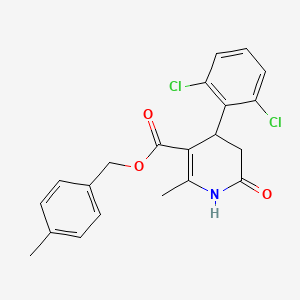
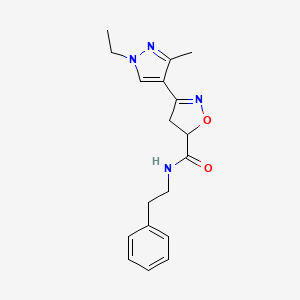
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
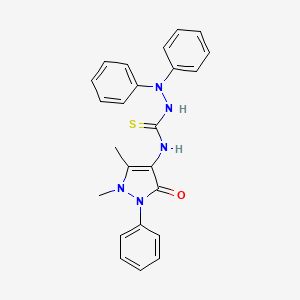
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
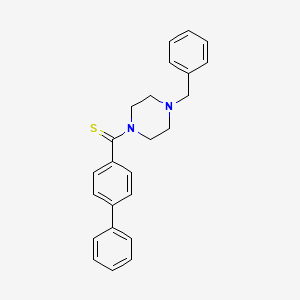

![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)